HMG-CoA Reductase: 160,000-Fold Lower Potency Than Compactin Defines Scaffold-Role, Not Therapeutic Substitution
Pannorin inhibited HMG-CoA reductase and in vitro sterol synthesis by 50% at 160 μM [1]. In the same study, the authors directly state that the inhibitory activity of pannorin 'was shown to be not comparable to that of compactin' [REFS-1, Discussion]. Compactin (mevastatin) exhibits a Ki of approximately 1 nM against HMG-CoA reductase [2]. The ~160,000-fold potency gap rules out pannorin as a statin replacement but defines its value as a structurally novel naphthopyrone template for designing new HMG-CoA reductase inhibitors that operate through a distinct chemotype.
| Evidence Dimension | HMG-CoA reductase inhibitory potency (50% inhibition concentration) |
|---|---|
| Target Compound Data | IC₅₀ = 160 μM (HMG-CoA reductase and in vitro sterol synthesis in L cells) |
| Comparator Or Baseline | Compactin (mevastatin): Ki ≈ 1 nM; IC₅₀ ≈ 32 nM for compactin ketone in rat liver microsomal HMG-CoA reductase |
| Quantified Difference | ~160,000-fold less potent than compactin; activity explicitly described as 'not comparable' |
| Conditions | Rat liver microsomal HMG-CoA reductase assay; in vitro sterol synthesis in mouse L cells |
Why This Matters
Researchers procuring an HMG-CoA reductase hit for cholesterol-lowering screening should select compactin or a statin; pannorin is selected only for scaffold-hopping campaigns aiming to develop non-statin HMG-CoA reductase inhibitors.
- [1] Ogawa H, Hasumi K, Sakai K, Murakawa S, Endo A. Pannorin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor produced by Chrysosporium pannorum. J Antibiot (Tokyo). 1991 Jul;44(7):762-7. doi:10.7164/antibiotics.44.762. PMID:1880066. View Source
- [2] Endo A. Compactin (ML-236B) and related compounds as potential cholesterol-lowering agents that inhibit HMG-CoA reductase. J Med Chem. 1985;28:401-405. doi:10.1021/jm00382a001. View Source
